molecular formula C62H114N2O23 B159247 Asialo GM1 CAS No. 71012-19-6

Asialo GM1

Cat. No. B159247
CAS RN: 71012-19-6
M. Wt: 1255.6 g/mol
InChI Key: VELGMVLNORPMAO-HMWOVMCASA-N
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Description

Asialo-GM1 is a derivative of GM1 ganglioside without a sialic acid group . It is expressed on various cells including NK cells, basophils, monocytes/macrophages, and T cells . Particularly, it is expressed on very early thymocytes, but the expression decreases as the cells mature .


Synthesis Analysis

GM1 is a common ganglioside pentasaccharide present on mammalian cell surfaces. It plays important roles in cellular communications and initiation of β-amyloid aggregation . An efficient synthetic route for GM1 was developed via a [3+2] strategy . The GM3 trisaccharide acceptor bearing an azido propyl group at the reducing end was prepared using the traditional acetamide protected sialyl thioglycosyl donor .


Molecular Structure Analysis

Asialo GM1 has a chemical formula of C62H114N2O23 . Its exact mass is 1,254.78 and its molecular weight is 1,255.580 .


Chemical Reactions Analysis

Anti-asialo-GM1 antibodies can eliminate mouse splenic natural killer (NK) cell activity in vitro and in vivo . Rabbit monoclonal antibodies (mAbs) against ASGM1 were developed using a single-cell analysis and isolation system .


Physical And Chemical Properties Analysis

Asialo GM1 has a density of 1.28g/cm³ . Its boiling point is 1302°C at 760 mmHg and its flashing point is 741.2°C . The vapor pressure is 0mmHg at 25°C and the refractive index is 1.57 .

Scientific Research Applications

Role in Respiratory Epithelial Cells

Asialo GM1 acts as an epithelial receptor, influencing Pseudomonas aeruginosa adherence to regenerating respiratory epithelial cells. This adherence is significantly greater in cystic fibrosis (CF) patients with the delta F 508 homozygous CFTR mutation compared to non-CF individuals. Asialo GM1 is specifically expressed on the apical membrane of regenerating respiratory epithelial cells, suggesting its vital role in CF, where epithelial repair exposes asialo GM1 for bacterial adherence (de Bentzmann et al., 1996).

Inhibition of Tumor Metastasis

Asialo GM1-positive cells play a crucial role in inhibiting hepatic metastasis of colon carcinoma. Administration of a biological response modifier, OK432, increases the number of asialo GM1-positive cells in the liver, enhances natural killer activity of hepatic mononuclear cells, and reduces hepatic metastases. Conversely, reducing asialo GM1-positive cells leads to increased metastases, highlighting its significance in tumor resistance and metastatic control (Shiratori et al., 1992).

Differentiation Antigen of Fetal Thymocytes

Asialo GM1 serves as a differentiation antigen in early thymocytes, predominantly expressed during early embryonic stages and decreasing as mature T cell antigens develop. This indicates asialo GM1's presence in very early thymocytes and its loss during mature T cell development, making it a useful tool for studying embryonic thymic differentiation (Habu et al., 1980).

Distribution in Intestinal Tissues

The distribution of asialo GM1 in the small intestine shows a clear staining of brush border and basolateral membranes of epithelial cells, cryptic cells, and some secretory granules. This differential distribution from Forssman antigen suggests the regulation of sugar transferases for carbohydrate unit elongation during organ differentiation (Suzuki & Yamakawa, 1981).

NK Cell and Tumor Resistance

Asialo GM1 is utilized to differentiate between macrophage- and NK-type tumoricidal activities. Its presence or absence helps define effector cell types involved in tumor resistance, distinguishing NK cell activity from macrophage-mediated tumoricidal capacity (Keller et al., 1983).

Future Directions

The current obstacles that hinder more in-depth investigations and understanding of GM1 and the future directions in this field are discussed . GM1 is one of the major glycosphingolipids (GSLs) on the cell surface in the central nervous system (CNS) .

properties

IUPAC Name

N-[(E)-1-[(3R,4R,5S,6R)-5-[(2S,3R,4R,5R,6R)-5-[(2S,3R,4R,5R,6R)-3-acetamido-5-hydroxy-6-(hydroxymethyl)-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C62H114N2O23/c1-4-6-8-10-12-14-16-18-19-21-23-25-27-29-31-33-46(71)64-40(41(70)32-30-28-26-24-22-20-17-15-13-11-9-7-5-2)38-80-60-54(78)51(75)57(44(36-67)83-60)86-62-55(79)52(76)56(45(37-68)84-62)85-59-47(63-39(3)69)58(49(73)43(35-66)81-59)87-61-53(77)50(74)48(72)42(34-65)82-61/h30,32,40-45,47-62,65-68,70,72-79H,4-29,31,33-38H2,1-3H3,(H,63,69)(H,64,71)/b32-30+/t40?,41?,42-,43-,44-,45-,47-,48+,49+,50+,51-,52-,53-,54-,55-,56+,57-,58-,59+,60?,61+,62+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VELGMVLNORPMAO-JTFNWEOFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)OC3C(C(C(C(O3)CO)O)OC4C(C(C(C(O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(C=CCCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCCCCCCC(=O)NC(COC1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O[C@H]4[C@@H]([C@H]([C@H]([C@H](O4)CO)O)O)O)NC(=O)C)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C62H114N2O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1255.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Asialo GM1

CAS RN

71012-19-6
Record name Asialo GM1 ganglioside
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0071012196
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Citations

For This Compound
13,100
Citations
M Kasai, T Yoneda, S Habu, Y Maruyama, K Okumura… - Nature, 1981 - nature.com
… BALB/c nu/nu mice were injected iv with 0.1 ml of anti-asialo GM1 (diluted 1: 10) and then 2 … As a control, the same amount of normal rabbit serum (NRS) instead of anti-asialo GM1 was …
Number of citations: 327 www.nature.com
S Habu, H Fukui, K Shimamura, M Kasai… - … (Baltimore, Md.: 1950 …, 1981 - journals.aai.org
… anti-asialo GM1 was ineffective in removing alloreactive killer T cells as well as carrier-specific helper T cells (13), it is very interesting to know the effect of anti-asialo GM1 injection into …
Number of citations: 559 journals.aai.org
S De Bentzmann, P Roger, F Dupuit… - Infection and …, 1996 - Am Soc Microbiol
… against asialo GM1 demonstrated that blocking asialo GM1 … asialo GM1 was significantly more efficient in CF patients than in non-CF subjects (P < 0.05). Distribution of asialo GM1 …
Number of citations: 221 journals.asm.org
J Stein-Streilein, J Guffee - Journal of immunology (Baltimore, Md …, 1986 - journals.aai.org
The role of natural killer (NK) cells in host defenses against influenza virus infections in the lung was investigated by using rabbit antiserum to asialo GM1 (RAGM1), a neutral …
Number of citations: 251 journals.aai.org
M Naiki, DM Marcus, R Ledeen - The Journal of Immunology, 1974 - journals.aai.org
… erythrocytes, and to asialo GM1 complexed to the erythrocyte … GM1 cross-reacted extensively with asialo GM1 and GD b, but … of antisera to GM1 and asialo GM1, and some properties of …
Number of citations: 160 journals.aai.org
L Stitz, J Baenziger, H Pircher… - … (Baltimore, Md.: 1950 …, 1986 - journals.aai.org
The susceptibility of cytotoxic effector lymphocytes and their induction to in vivo or in vitro treatment with rabbit anti-neutral glycolipid ganglio-N-tetraosylceramide (anti-ASGM1) …
Number of citations: 119 journals.aai.org
SK Gupta, RS Berk, S Masinick… - Infection and …, 1994 - Am Soc Microbiol
… aeruginosa interact with the glycolipid asialo GM1, using solid-… ATCC 19660 also bound to asialo GM1. Binding was specific, … similar to that of an asialo GM1 standard and that the …
Number of citations: 200 journals.asm.org
H Nishikado, K Mukai, Y Kawano… - The Journal of …, 2011 - journals.aai.org
… with NK cell-depleting Abs, particularly anti-asialo GM1 (ASGM1). In this study, we show that … Two types of NK cell-depleting Abs, a polyclonal Ab specific to asialo GM1 (ASGM1) (4–6) …
Number of citations: 145 journals.aai.org
RH Wiltrout, A Santoni, ES Peterson… - Journal of leukocyte …, 1985 - Wiley Online Library
All peritoneal macrophage (pMφ) populations studied exhibited some binding of the anti‐asGM 1 serum as assessed by flow cytometry. The levels of reactivity varied quantitatively …
Number of citations: 103 jlb.onlinelibrary.wiley.com
JC Comolli, LL Waite, KE Mostov… - Infection and …, 1999 - Am Soc Microbiol
… aeruginosa type IV pili and the glycosphingolipid asialo-GM1 (aGM1) can mediate bacterial … Asialo-GM1 pretreatment of MDCK monolayers likewise augmented bacterial internalization …
Number of citations: 172 journals.asm.org

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